N-Ethylnorketamine

Anesthesiology Pharmacology Pain Research

N-Ethylnorketamine (NENK; ethketamine; 2-Cl-2'-Oxo-PCE) is a synthetic arylcyclohexylamine and a structural analog of ketamine, distinguished by an N-ethyl substitution in place of ketamine's N-methyl group. This modification confers a distinct pharmacological profile, as NENK acts as an NMDA receptor antagonist while also engaging AMPA and 5-HT2 receptors, differentiating it from classical NMDA-targeting dissociative anesthetics.

Molecular Formula C14H18ClNO
Molecular Weight 251.75 g/mol
CAS No. 1354634-10-8
Cat. No. B10764502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylnorketamine
CAS1354634-10-8
Molecular FormulaC14H18ClNO
Molecular Weight251.75 g/mol
Structural Identifiers
SMILESCCNC1(CCCCC1=O)C2=CC=CC=C2Cl
InChIInChI=1S/C14H18ClNO/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15/h3-4,7-8,16H,2,5-6,9-10H2,1H3
InChIKeyITBBBZIIFJJMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylnorketamine (CAS 1354634-10-8) for Research: A Distinct Ketamine Analog in the Arylcyclohexylamine Class


N-Ethylnorketamine (NENK; ethketamine; 2-Cl-2'-Oxo-PCE) is a synthetic arylcyclohexylamine and a structural analog of ketamine, distinguished by an N-ethyl substitution in place of ketamine's N-methyl group [1]. This modification confers a distinct pharmacological profile, as NENK acts as an NMDA receptor antagonist while also engaging AMPA and 5-HT2 receptors, differentiating it from classical NMDA-targeting dissociative anesthetics [2]. The compound is primarily utilized as a research tool in neuroscience and forensic toxicology to study glutamatergic signaling, rapid antidepressant mechanisms, and the structure-activity relationships of new psychoactive substances (NPS) [3].

Why Ketamine is Not a Direct Substitute for N-Ethylnorketamine in Preclinical Research


Despite their structural similarity, N-Ethylnorketamine and its parent compound, ketamine, exhibit non-interchangeable pharmacological profiles. The N-ethyl substitution on NENK critically alters its pharmacodynamics, as evidenced by its significantly reduced anesthetic and analgesic potency compared to ketamine (ED50 values of 96.9 mg/kg vs. 69.4 mg/kg for anesthesia, and 45.9 mg/kg vs. 23.6 mg/kg for analgesia) [1]. Furthermore, NENK's reported antidepressant-like effects are mediated through a distinct pathway involving AMPA and 5-HT2 receptor activation, rather than pure NMDA antagonism [2]. These quantitative and mechanistic differences underscore that substituting one compound for the other without rigorous validation can introduce confounding variables and lead to misinterpretation of experimental outcomes, particularly in studies of pain, anesthesia, depression, and drug discrimination.

Quantitative Differentiation of N-Ethylnorketamine from Ketamine: Head-to-Head Evidence for Scientific Selection


Anesthetic Potency of N-Ethylnorketamine vs. Ketamine in a Murine Model

In a direct comparative study, N-Ethylnorketamine (NENK) demonstrated significantly lower anesthetic potency than ketamine. The median effective dose (ED50) for inducing anesthesia was 96.9 mg/kg for NENK compared to 69.4 mg/kg for ketamine [1].

Anesthesiology Pharmacology Pain Research

Analgesic Activity of N-Ethylnorketamine Compared to Ketamine

N-Ethylnorketamine (NENK) exhibits significantly weaker analgesic effects than ketamine. The median effective dose (ED50) for analgesia was found to be 45.9 mg/kg for NENK, whereas ketamine required only 23.6 mg/kg to achieve the same effect [1].

Analgesia Pain Management Neuropharmacology

Abuse Liability Profile of N-Ethylnorketamine: Conditioned Place Preference Threshold

Despite its lower anesthetic and analgesic potency, N-Ethylnorketamine (NENK) retains a significant abuse liability comparable to ketamine. In a conditioned place preference (CPP) assay, NENK induced significant preference at a minimum effective dose of 10.0 mg/kg, while ketamine did so at 3.0 mg/kg [1].

Addiction Research Behavioral Pharmacology Drug Abuse

Mechanistic Distinction: Role of AMPA and 5-HT2 Receptors in Antidepressant-Like Effects

N-Ethylnorketamine (NENK) and its close analogs induce rapid antidepressant-like effects in behavioral tests (FST and TST). Critically, these effects are blocked by pre-treatment with NBQX (an AMPA receptor antagonist) and ketanserin (a 5-HT2 receptor antagonist), indicating that, unlike ketamine's primarily NMDA-centric mechanism, NENK's effects are mediated through AMPA and 5-HT2 receptor activation [1]. While quantitative binding data for NENK is not provided in the abstract, the study confirms its affinity for NMDA receptors and provides a clear mechanistic differentiation from ketamine's classically understood pathway [1].

Depression Antidepressant Research Receptor Pharmacology

Optimal Scientific Applications for N-Ethylnorketamine Based on Quantitative Evidence


Development of Abuse-Deterrent Analgesics with Reduced Anesthetic Potency

N-Ethylnorketamine's 1.4-fold lower anesthetic ED50 (96.9 mg/kg vs. 69.4 mg/kg for ketamine) and 1.9-fold lower analgesic ED50 (45.9 mg/kg vs. 23.6 mg/kg) [1] make it an ideal candidate for investigating the separation of desired analgesic effects from unwanted sedation. Its 3.3-fold higher threshold for inducing conditioned place preference (10.0 mg/kg vs. 3.0 mg/kg for ketamine) [1] further positions it as a valuable tool in preclinical research aimed at developing novel analgesics with a potentially improved safety profile regarding abuse liability.

Neuroscience Research into Non-NMDA Antidepressant Mechanisms

The demonstration that N-Ethylnorketamine's antidepressant-like effects in the forced swim test are blocked by AMPA and 5-HT2 receptor antagonists, rather than being solely dependent on NMDA receptor antagonism [1], positions this compound as a critical research tool. It allows neuroscientists to selectively probe the contributions of AMPA and serotonergic pathways to rapid antidepressant responses, a mechanism distinct from that of ketamine, thereby accelerating the discovery of next-generation therapies for treatment-resistant depression.

Forensic Toxicology and NPS Drug Discrimination Studies

Given its emergence as a novel psychoactive substance (NPS) and its structural and pharmacological distinctiveness from ketamine, N-Ethylnorketamine serves as an essential analytical reference standard for forensic laboratories [1]. Its unique in vivo profile, characterized by lower anesthetic/analgesic potency but comparable abuse liability at higher doses [2], is crucial for developing and validating drug discrimination assays and interpreting toxicology findings in cases involving suspected ketamine-analog abuse.

Structure-Activity Relationship (SAR) Studies of Arylcyclohexylamines

The single N-ethyl substitution on N-Ethylnorketamine, compared to ketamine's N-methyl group, leads to quantifiable shifts in anesthetic (1.4-fold), analgesic (1.9-fold), and rewarding (3.3-fold) potency [1]. This makes NENK an ideal scaffold for SAR studies exploring the impact of N-alkyl chain length on the pharmacological profile of arylcyclohexylamines. Such studies are fundamental for rational drug design and for predicting the pharmacological properties of emerging NPS in this class.

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